Isononanamine

Description

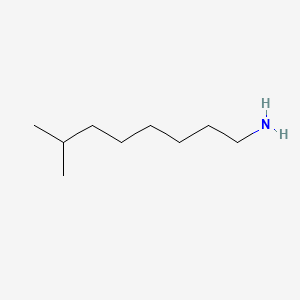

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-9(2)7-5-3-4-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDVMKLYUKZMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110002 | |

| Record name | 7-Methyl -1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27775-00-4, 50782-86-0 | |

| Record name | Isononanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027775004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl -1-octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E223UMCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Isononanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isononanamine, a primary amine of significant interest in various chemical and pharmaceutical applications. The document details the primary synthetic route via reductive amination, outlines a robust purification protocol using fractional distillation, and presents typical analytical data for the final product.

Synthesis of this compound via Reductive Amination

The industrial synthesis of this compound is most commonly achieved through the reductive amination of isononanal or isononanone. This process involves the reaction of the carbonyl compound with ammonia in the presence of a catalyst and hydrogen gas.

Reaction Principle

Reductive amination is a two-step process occurring in a single pot. First, the carbonyl group of isononanal or isononanone reacts with ammonia to form an intermediate imine. Subsequently, the imine is catalytically hydrogenated to yield the final product, this compound.

A key advantage of this method is the in-situ reduction of the imine, which drives the equilibrium towards the formation of the amine, resulting in high conversion rates.

Experimental Protocol: Reductive Amination of Isononanone

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Isononanone

-

Anhydrous Ammonia (gas or solution in a suitable solvent like methanol)

-

Hydrogen Gas (high purity)

-

Raney Nickel (or other suitable hydrogenation catalyst, e.g., Palladium on carbon)

-

Ethanol or Methanol (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

-

Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.

-

Charging the Reactor:

-

Introduce isononanone (1.0 mol equivalent) and the solvent (e.g., ethanol, 5-10 volumes) into the autoclave.

-

Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the isononanone). The catalyst should be handled as a slurry in the solvent to prevent ignition.

-

-

Ammonia Addition:

-

Seal the autoclave.

-

Purge the reactor with nitrogen gas to remove any air.

-

Introduce anhydrous ammonia into the reactor. The amount of ammonia should be in molar excess (typically 3-10 equivalents) to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

-

Hydrogenation:

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

-

The resulting filtrate contains the crude this compound.

-

Purification of this compound

The primary method for purifying crude this compound is fractional distillation, which separates components based on their boiling points.[1][2]

Principle of Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points.[1][2] The process involves multiple vaporization and condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (if distilling under reduced pressure)

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

-

Distillation:

-

Begin heating the flask gently.

-

As the mixture boils, the vapor will rise through the fractionating column.

-

Control the heating rate to maintain a slow and steady distillation. A sharp temperature gradient should be observed in the column.

-

Collect the fractions in separate receiving flasks based on the boiling point. The forerun, containing lower-boiling impurities and residual solvent, will distill first.

-

The main fraction, containing the purified this compound, will distill at a constant temperature corresponding to its boiling point.

-

Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Typical Yield

| Parameter | Value |

| Starting Material | Isononanone |

| Reagents | Ammonia, Hydrogen |

| Catalyst | Raney Nickel |

| Solvent | Ethanol |

| Temperature | 100-150 °C |

| Pressure | 50-100 bar |

| Reaction Time | 4-8 hours |

| Crude Yield | > 90% |

Table 2: Purification of this compound - Physical Properties and Purity

| Parameter | Value |

| Purification Method | Fractional Distillation |

| Boiling Point | Approx. 190-195 °C at atmospheric pressure |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC-MS) | > 99% |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Reductive Amination Pathway

Caption: Chemical pathway of this compound synthesis.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the final product. A single, sharp peak corresponding to the molecular weight of this compound is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the this compound molecule, including the amine protons, and the protons on the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the structure.[3][4][5][6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹) and C-H stretching of the alkyl chain.

References

- 1. Purification [chem.rochester.edu]

- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Isononanamine (NMR, IR, Mass Spec)

Introduction

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-nonanamine.

Table 1: ¹H NMR Spectroscopic Data for 1-Nonanamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.68 | Triplet | 2H | -CH₂-NH₂ |

| ~1.45 | Quintet | 2H | -CH₂-CH₂-NH₂ |

| ~1.29 | Multiplet | 12H | -(CH₂)₆- |

| ~0.88 | Triplet | 3H | -CH₃ |

| (variable) | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for 1-Nonanamine

| Chemical Shift (ppm) | Assignment |

| ~42.5 | -CH₂-NH₂ |

| ~34.0 | -CH₂-CH₂-NH₂ |

| ~31.9 | -(CH₂)ₓ- |

| ~29.6 | -(CH₂)ₓ- |

| ~29.3 | -(CH₂)ₓ- |

| ~26.9 | -(CH₂)ₓ- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: IR Spectroscopic Data for 1-Nonanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370, ~3290 | Medium | N-H stretch (asymmetric and symmetric) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1465 | Medium | C-H bend (scissoring) |

| ~1070 | Weak | C-N stretch |

| ~800 | Broad, Weak | N-H wag |

Table 4: Mass Spectrometry Data for 1-Nonanamine

| m/z | Relative Intensity (%) | Assignment |

| 143 | ~5 | [M]⁺ (Molecular Ion) |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak, α-cleavage) |

| 44, 58, 72, 86, 100, 114, 128 | Variable | [CₙH₂ₙ₊₂N]⁺ (α-cleavage fragments) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may be adjusted based on the specific equipment and experimental goals.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 1-nonanamine (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for adequate signal-to-noise.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1-nonanamine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum recorded in a suitable liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent-filled cell) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum of 1-nonanamine.[1]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like 1-nonanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The eluted compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The NIST WebBook provides an electron ionization mass spectrum for 1-nonanamine.[2]

Visualization of Spectroscopic Logic

The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of 1-nonanamine.

References

An In-depth Technical Guide to the Solubility of Isononanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanamine, a primary amine with a nine-carbon branched alkyl chain, serves as a versatile intermediate in the synthesis of various specialty chemicals, including surfactants, corrosion inhibitors, and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications within the drug development pipeline. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the fundamental principles of amine solubility and provides a framework for its experimental determination.

Core Principles of this compound Solubility

The solubility of this compound in organic solvents is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The key factors include:

-

Polarity: this compound possesses a polar primary amine (-NH₂) group capable of acting as a hydrogen bond donor and acceptor. It also has a significant nonpolar, branched nine-carbon alkyl chain (C₉H₁₉-). This amphiphilic nature dictates its solubility behavior.

-

"Like Dissolves Like": This principle is central to predicting solubility. This compound is expected to exhibit high solubility in solvents with similar polarity characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar alkyl chain of this compound will interact favorably with nonpolar solvents through van der Waals forces, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the amine group of this compound and can also interact with the alkyl portion, suggesting moderate to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the primary amine group of this compound, which would promote solubility. Lower aliphatic amines are generally soluble in water and alcohols for this reason.[1] However, the large hydrophobic alkyl chain in this compound will counteract this effect.[1] Therefore, miscibility may not be complete, but significant solubility is expected.

-

-

Molecular Size and Shape: The branched nature of the isononyl group can influence how efficiently the molecule packs with solvent molecules, which can affect solubility compared to a linear isomer.

Expected Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Primary Interaction Forces |

| Nonpolar Aliphatic | Hexane, Heptane | High | Van der Waals forces |

| Nonpolar Aromatic | Toluene, Benzene | High | Van der Waals forces, pi-stacking with aromatic ring |

| Polar Aprotic | Acetone, THF | High | Dipole-dipole interactions, Van der Waals forces |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding, Dipole-dipole, Van der Waals forces |

| Halogenated | Dichloromethane | High | Dipole-dipole interactions, Van der Waals forces |

Note: "High" indicates that this compound is likely to be miscible or have a solubility of >100 g/L. This is a general prediction and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

A definitive quantitative understanding of this compound's solubility requires empirical measurement. The following section details a robust experimental protocol for this purpose.

Methodology: Isothermal Shake-Flask Method followed by Gravimetric or Chromatographic Analysis

This is a widely accepted and reliable method for determining the equilibrium solubility of a liquid in a solvent.[2]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spec)

-

Evaporating dish or watch glass (for gravimetric analysis)[3]

-

Drying oven (for gravimetric analysis)[4]

2. Experimental Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a distinct second phase of this compound after vigorous mixing confirms that an excess has been added. ii. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). iii. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

b. Sample Separation: i. After the equilibration period, cease agitation and allow the vials to stand in the thermal bath for several hours to allow the two phases to separate. ii. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a glass syringe. iii. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. This step is crucial for accurate results.[5]

c. Quantification of Solute:

- Accurately weigh a clean, dry evaporating dish.

- Transfer a known volume or mass of the clear filtrate into the evaporating dish and record the exact mass.

- Gently evaporate the solvent under a fume hood or in a rotary evaporator. For high-boiling point solvents, a vacuum oven at a moderate temperature may be necessary.

- Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound but sufficient to remove residual solvent until a constant weight is achieved.

- The final weight of the residue is the mass of this compound that was dissolved in the known amount of solvent.

ii. Chromatographic Method (GC or HPLC): [6][7]

- Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

- Analyze the calibration standards using a validated GC or HPLC method to generate a calibration curve (peak area vs. concentration).

- Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

- Analyze the diluted sample under the same chromatographic conditions.

- Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution by accounting for the dilution factor.

3. Data Presentation:

Solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or mole fraction at the specified temperature.

Logical and Experimental Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isononanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data on the thermal stability and decomposition of isononanamine is limited. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of aliphatic amines, using data from analogous compounds to illustrate expected behaviors. The quantitative data presented herein should be considered illustrative.

Introduction to the Thermal Stability of Aliphatic Amines

This compound, a primary aliphatic amine, is utilized in various industrial applications, including as a corrosion inhibitor, an emulsifier, and a chemical intermediate. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly at elevated temperatures. Thermal decomposition can lead to the formation of hazardous and corrosive byproducts, compromising product integrity and posing safety risks.

Exposure to high temperatures can initiate the degradation of this compound. The decomposition process is influenced by factors such as temperature, the presence of oxygen, and contact with incompatible materials like strong acids and oxidizers[1]. In the presence of certain metals, such as aluminum at temperatures above 60°C, corrosion and the generation of flammable hydrogen gas can occur[1]. The primary hazardous decomposition products expected from aliphatic amines include oxides of carbon (CO, CO₂) and nitrogen (NOx)[2][3].

This guide outlines the standard analytical techniques used to evaluate thermal stability—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and to identify decomposition products using Gas Chromatography-Mass Spectrometry (GC-MS).

Thermal Decomposition Data (Illustrative)

The following tables summarize typical quantitative data that would be obtained from thermal analysis of an aliphatic amine like this compound. These values are based on general knowledge of similar compounds and should be confirmed by experimental analysis.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |

| Onset Decomposition Temp. (Tonset) | 180 - 220 °C | 170 - 210 °C |

| Temperature at Max Decomposition Rate | 230 - 270 °C | 220 - 260 °C |

| Final Decomposition Temperature | 300 - 350 °C | 280 - 330 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Glass Transition Temperature (Tg) | Not Typically Observed |

| Melting Point (Tm) | Not Applicable (Liquid at RT) |

| Decomposition Enthalpy (ΔHd) | Varies (Exothermic) |

Table 3: Potential Thermal Decomposition Products of this compound (Hypothetical)

| Decomposition Product | Chemical Formula | Method of Identification |

| Ammonia | NH₃ | GC-MS, FTIR |

| Nonene | C₉H₁₈ | GC-MS |

| Dinonylamine | C₁₈H₃₉N | GC-MS |

| Carbon Monoxide | CO | Evolved Gas Analysis (FTIR) |

| Carbon Dioxide | CO₂ | Evolved Gas Analysis (FTIR) |

| Nitrogen Oxides | NOx | Evolved Gas Analysis (FTIR) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and degradation profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550 or equivalent).

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert pan (e.g., aluminum or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min)[4].

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass[5][6].

-

3.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 25 or equivalent).

-

Methodology:

-

A small amount of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, for instance, heating from ambient temperature to 350 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere[7].

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic or exothermic events, such as decomposition[8][9].

-

3.3 Evolved Gas Analysis by GC-MS

-

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

-

Instrumentation: A TGA instrument coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Methodology:

-

A TGA experiment is performed on this compound as described in Protocol 3.1.

-

The gaseous products evolved from the TGA furnace are transferred via a heated transfer line to the GC-MS injector.

-

The evolved gases are separated based on their boiling points and affinity for the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are compared against a spectral library (e.g., NIST) to tentatively identify the decomposition products[10][11].

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and a hypothetical decomposition pathway for a primary amine.

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathway.

References

- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments [mdpi.com]

- 6. azonano.com [azonano.com]

- 7. web.williams.edu [web.williams.edu]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azonano.com [azonano.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Primary Amine Group in Isononanamine

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amine group in this compound. It details the fundamental principles governing its reactions, presents key quantitative data, outlines experimental protocols for common transformations, and illustrates reaction pathways and workflows through diagrams.

Introduction to this compound

This compound, also known as isononylamine or 7-methyloctan-1-amine, is a primary aliphatic amine.[1][2][3] Its structure consists of a C9 branched alkyl chain with an amino (-NH₂) group at the primary carbon. This structure dictates its chemical behavior, making it a versatile intermediate in various chemical syntheses.[1] The defining feature of this compound is the lone pair of electrons on the nitrogen atom, which is the source of its basicity and nucleophilicity.[4][5] Like other primary aliphatic amines, the alkyl group has a positive inductive effect, pushing electron density towards the nitrogen atom and making the lone pair more available for reaction compared to ammonia.[4][6]

Core Reactivity of the Primary Amine Group

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which confers both basic and nucleophilic properties.

-

Basicity : As a Brønsted-Lowry base, this compound readily accepts a proton (H⁺) from acids to form the corresponding ammonium salt.[4][7] Its aliphatic nature makes it a stronger base than ammonia because the isononyl group is electron-releasing, which increases the electron density on the nitrogen atom.[6]

-

Nucleophilicity : The electron-rich nitrogen atom acts as a nucleophile, seeking and attacking positively charged or electron-deficient centers in other molecules.[5][7] This property allows this compound to participate in a wide range of substitution and addition-elimination reactions, forming the basis for the synthesis of many derivatives.

Quantitative and Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 7-methyloctan-1-amine[2] |

| Synonyms | Isononylamine, Monoisononylamine[3] |

| CAS Number | 27775-00-4[2] |

| Molecular Formula | C₉H₂₁N[2] |

| Molecular Weight | 143.27 g/mol [2] |

| Appearance | Flammable liquid and vapor[2] |

| Key Hazard | Causes severe skin burns and eye damage[2] |

| Chemical Feature | Possesses an unshared electron pair on the nitrogen atom[1] |

| Solubility | Low solubility in water; soluble in organic solvents[1] |

Key Reactions of the this compound Primary Amine Group

The primary amine group of this compound undergoes several fundamental reactions common to aliphatic amines.

Salt Formation

Due to its basicity, this compound reacts with acids to form the corresponding amine salts.[1] This is a simple acid-base neutralization reaction.

N-Alkylation (Nucleophilic Substitution)

This compound acts as a nucleophile and reacts with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction. This reaction can proceed in stages, forming secondary and tertiary amines, and ultimately quaternary ammonium salts.[4][8] To maximize the yield of the secondary amine and limit further substitution, an excess of the primary amine can be used.[6]

N-Acylation

Primary amines react with acyl chlorides and acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides.[4][7] This transformation is often referred to as the Schotten-Baumann reaction.[7] The resulting amides are crystalline solids with distinct melting points.[1]

N-Sulfonylation (Hinsberg Test)

The reaction with benzenesulfonyl chloride is a classic test to differentiate between primary, secondary, and tertiary amines.[8] this compound, as a primary amine, reacts to form a sulfonamide derivative.[7][8]

Reaction with Carbonyls (Imine Formation)

This compound can react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition followed by dehydration.

Hoffmann Carbylamine Reaction

When heated with chloroform and a strong base like potassium hydroxide, this compound undergoes the Hoffmann carbylamine reaction to produce an isocyanide (isonitrile).[9] Isocyanides are known for their extremely unpleasant odors and this reaction serves as a chemical test for primary amines.[9]

Ozonation

Reactions between aliphatic amines and ozone are known to occur, particularly in water treatment contexts. These reactions can lead to the formation of products with nitrogen-oxygen bonds, such as nitroalkanes.[10]

Figure 1. Core Reactivity Pathways of this compound.

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving this compound. Researchers should adapt these protocols based on specific substrates and desired scales.

Protocol: N-Acylation of this compound with an Acyl Chloride

Objective: To synthesize an N-isononyl amide via the Schotten-Baumann reaction.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Aqueous sodium hydroxide (10%)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Separatory funnel, round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane. Add an equal volume of 10% aqueous sodium hydroxide solution.

-

Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture. The NaOH solution neutralizes the HCl byproduct.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude amide product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure N-isononyl amide.

Protocol: N-Alkylation of this compound with an Alkyl Halide

Objective: To synthesize an N-alkyl-isononanamine (a secondary amine).

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane)

-

Ethanol (as solvent)

-

Potassium carbonate (as a base)

-

Rotary evaporator, heating mantle, condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine a significant excess of this compound (3-5 eq) with the alkyl halide (1.0 eq) in ethanol. Using excess amine helps to minimize over-alkylation to the tertiary amine.[6]

-

Base Addition: Add potassium carbonate (2.0 eq) to the mixture to neutralize the HBr formed during the reaction.

-

Reaction: Attach a condenser and heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting alkyl halide.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Remove the ethanol solvent from the filtrate using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess this compound hydrobromide.

-

Purification: Dry the organic layer and evaporate the solvent. The resulting mixture of the secondary amine and unreacted primary amine can be separated by distillation or column chromatography.

Figure 2. Experimental Workflow for N-Acylation.

Applications in Research and Drug Development

The primary amine group is a cornerstone functional group in medicinal chemistry and materials science. While specific marketed drugs containing the this compound moiety are not prominent, its reactivity profile makes it a valuable building block for creating diverse molecular scaffolds.

-

Synthesis of Derivatives: The reactions described above allow this compound to be converted into a wide array of amides, secondary/tertiary amines, and imines. These derivatives can be screened for biological activity. The synthesis of polyamine derivatives, for instance, is an active area of research for developing antitumor agents.[11]

-

Intermediate for Heterocycles: Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[9]

-

Drug Delivery and Nanomedicine: Amine functional groups can be used to modify nanoparticles or drug carriers.[12][13] Their ability to be protonated allows for pH-responsive drug release or improved interaction with biological membranes. The development of amine-functionalized materials is a key strategy in creating advanced drug delivery systems.[12][14]

References

- 1. ISONONYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C9H21N | CID 119716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrevise.org [chemrevise.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Hoffmann carbylamine reaction: Assisted microwave isocyanide synthesis | Poster Board #1087 - American Chemical Society [acs.digitellinc.com]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. mdpi.com [mdpi.com]

- 12. Development of Pharmaceutical Nanomedicines: From the Bench to the Market - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Nanomaterial Applications in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Isononanamine (CAS No. 27775-00-4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isononanamine, identified by CAS number 27775-00-4, is a primary aliphatic amine, also known by synonyms such as Isononylamine and 7-methyloctan-1-amine.[1][2][3][4][5] With the molecular formula C9H21N, this compound presents as a flammable and corrosive liquid.[3] While its primary industrial applications lie in its use as a corrosion inhibitor and as an intermediate in the synthesis of pigments and other synthetic materials, its chemical properties may be of interest to researchers in various fields, including those in drug development exploring long-chain aliphatic amines.[6] This technical guide provides a comprehensive overview of the identification, properties, and potential experimental considerations for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 27775-00-4 | [1][2][3][4] |

| Molecular Formula | C9H21N | [1][2][3][4] |

| Molecular Weight | 143.27 g/mol | [2][3][4] |

| IUPAC Name | 7-methyloctan-1-amine | [3][6] |

| Synonyms | Isononylamine, Monoisononylamine | [1] |

| Appearance | Flammable liquid | [3] |

| Density | 0.79 g/cm³ | [2] |

| Boiling Point | 191 °C at 760 mmHg | [2] |

| Flash Point | 69.8 °C | [2] |

| Refractive Index | 1.434 | [2] |

| Vapor Pressure | 0.526 mmHg at 25 °C | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the synthesis of primary aliphatic amines can be achieved through various established organic chemistry methodologies. One common method for the synthesis of primary amines is the Gabriel phthalimide synthesis .[7] This method is preferred for its ability to yield a pure primary amine, avoiding the formation of secondary and tertiary amine byproducts.[7]

Hypothetical Experimental Protocol: Gabriel Synthesis of this compound

This protocol is a generalized procedure based on the Gabriel synthesis and has not been specifically validated for this compound.

Step 1: Formation of the Potassium Phthalimide Salt

-

Phthalimide is reacted with an ethanolic solution of potassium hydroxide to form the potassium salt of phthalimide.[7]

Step 2: N-Alkylation

-

The potassium phthalimide salt is then heated with 1-bromo-7-methyloctane (an isononyl halide). This results in an N-alkylation reaction, forming N-(7-methyloctyl)phthalimide.

Step 3: Hydrolysis

-

The N-alkylated phthalimide is subsequently cleaved, typically through alkaline hydrolysis (e.g., with sodium hydroxide) or hydrazinolysis (using hydrazine), to release the desired primary amine, this compound, and the phthalimide byproduct.[7]

Purification: The final product would require purification, likely through distillation under reduced pressure, to separate it from any remaining starting materials, byproducts, and solvents.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Hypothetical Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected into the GC.

-

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of the analyte.

-

MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. The resulting mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns for an aliphatic amine. For primary amines, a prominent peak at m/z 30 ([CH2NH2]+) is often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule. For example, the protons on the carbon adjacent to the amino group (-CH2-NH2) would appear as a triplet in a specific chemical shift range (typically around 2.5-3.0 ppm). The protons of the methyl groups in the isononyl chain would appear as doublets further upfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the structure, with their chemical shifts being indicative of their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The FTIR spectrum of this compound would exhibit characteristic absorption bands for a primary amine. These include N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine), and N-H bending vibrations around 1590-1650 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[8]

Applications and Mechanism of Action

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor, particularly in acidic environments. The mechanism of action for alkylamines as corrosion inhibitors involves the adsorption of the amine onto the metal surface.[1]

Mechanism of Corrosion Inhibition:

-

Protonation: In acidic solutions, the amine group of this compound becomes protonated, forming a cationic species (R-NH3+).

-

Adsorption: These cationic species can then adsorb onto the metal surface, which is typically negatively charged in acidic media. This adsorption can be enhanced by the presence of halide ions, which first adsorb onto the surface and create a more favorable environment for the adsorption of the protonated amine.[1]

-

Protective Film Formation: The adsorbed layer of this compound molecules forms a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.[2]

Caption: Mechanism of corrosion inhibition by this compound.

Biological Activity and Toxicological Profile

Currently, there is a lack of publicly available, in-depth studies on the specific biological activities and detailed toxicological profile of this compound (CAS 27775-00-4) relevant to drug development. While general information on the hazards of aliphatic amines exists, specific data such as IC50 values from biological assays or detailed acute toxicity studies (e.g., LD50) for this particular compound are not readily found in the scientific literature.

General Hazards:

-

Flammability: this compound is a flammable liquid.[3]

-

Corrosivity: It is known to cause severe skin burns and eye damage.[3]

For any research or handling of this compound, it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier and to follow all recommended safety precautions.

Conclusion

This compound is a primary aliphatic amine with established industrial applications, most notably as a corrosion inhibitor. While its direct relevance to drug development has not been extensively explored in publicly accessible literature, its chemical structure as a long-chain amine may warrant consideration in specific research contexts. The synthesis and analytical characterization of this compound can be approached using standard organic chemistry and analytical techniques. However, a significant data gap exists regarding its biological activity and detailed toxicology, which would need to be addressed through rigorous experimental investigation for any potential application in the pharmaceutical sciences. Researchers are strongly advised to exercise caution and adhere to strict safety protocols when handling this compound.

References

- 1. content.ampp.org [content.ampp.org]

- 2. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Some Aliphatic Amines as Corrosion Inhibitors for AZ91 alloy [journals.ekb.eg]

- 5. 27775-00-4 CAS Manufactory [chemicalbook.com]

- 6. This compound, N-isononyl- | C18H39N | CID 168808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

Technical Guide to the Health and Safety of Isononanamine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for the handling of Isononanamine in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary data and procedures to work with this chemical safely.

Chemical Identification and Physical Properties

The term "this compound" can refer to two primary substances. This guide focuses on the primary amine, this compound (CAS: 27775-00-4), and also provides hazard information for its secondary amine derivative, N-isononyl-isononanamine. It is crucial to verify the specific chemical being used by its CAS number.

Table 1: Chemical Identification

| Identifier | This compound | N-isononyl-isononanamine |

| IUPAC Name | 7-methyloctan-1-amine[1][2] | 7-methyl-N-(7-methyloctyl)octan-1-amine[3] |

| Synonyms | Isononylamine[1][4] | Diisononylamine[5] |

| CAS Number | 27775-00-4[1][4][6] | 28454-70-8[3][7] |

| Molecular Formula | C₉H₂₁N[1][6][] | C₁₈H₃₉N[3][7] |

| EC Number | 248-653-2[1] | 249-029-2[3] |

Table 2: Physical and Chemical Properties of this compound (CAS: 27775-00-4)

| Property | Value | Source |

| Molecular Weight | 143.27 g/mol | [1][6][] |

| Appearance | Colorless Liquid | Assumed from general properties |

| Density | 0.786 g/mL at 20 °C | [4][] |

| Boiling Point | 191.0 °C | [9] |

| Flash Point | 69.8 °C | [9] |

| Vapor Pressure | 0.5 mmHg (temperature not specified) | [9] |

| Solubility | Insoluble in water | Assumed, typical for long-chain amines |

| Sensitivity | Sensitive to Carbon Dioxide | [2] |

Hazard Identification and Toxicology

This compound is a hazardous chemical that is flammable and corrosive. The N-isononyl derivative is also corrosive and presents an acute aquatic toxicity hazard.

Table 3: GHS Hazard Classification

| Hazard Class & Category | This compound (CAS: 27775-00-4) | N-isononyl-isononanamine (CAS: 28454-70-8) |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor)[1][2] | Not Classified |

| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage)[1][2] | Category 1A (H314: Causes severe skin burns and eye damage)[3] |

| Serious Eye Damage | Implied by H314 | Category 1 (H318: Causes serious eye damage)[3] |

| Acute Toxicity (Oral) | Not Classified | Category 4 (H302: Harmful if swallowed)[3] |

| Acute Aquatic Toxicity | Data not available | Category 1 (H400: Very toxic to aquatic life)[3] |

| Chronic Aquatic Toxicity | Data not available | Category 1 (H410: Very toxic to aquatic life with long lasting effects) |

| Signal Word | Danger | Danger |

| Hazard Pictograms | 🔥 GHS02 Flame corrosive GHS05 Corrosion | corrosive GHS05 Corrosion exclamation GHS07 Exclamation Mark GHS09 Environment |

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the required procedures for safe handling, storage, and emergency response.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, engineering controls such as a certified chemical fume hood must be used when handling this compound. A comprehensive set of PPE is required at all times.

Required PPE:

-

Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn. All eyewear must meet ANSI Z87.1 standards.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or pinholes before use.

-

Lab Coat: A chemical-resistant lab coat or apron must be worn.

-

Footwear: Closed-toe shoes are mandatory.

-

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines is necessary.

Handling and Storage Procedures

-

General Handling:

-

Always handle this compound within a chemical fume hood to avoid inhalation of vapors.

-

Use non-sparking tools and explosion-proof equipment due to its flammability.[2][10]

-

Prevent the buildup of static electricity by grounding and bonding containers and equipment during transfer.[2][10]

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.

-

This compound is sensitive to carbon dioxide and should be stored under an inert atmosphere, such as argon.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Emergency and First Aid Protocols

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.

First Aid Measures

-

Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention as chemical burns will occur.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the priority is to ensure personnel safety and confine the spill.

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Ensure proper PPE is worn, including respiratory protection.

-

Eliminate all ignition sources.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a commercial spill pillow). Do not use combustible materials like paper towels on a large spill.

-

Once absorbed, carefully scoop the material into a sealable, labeled hazardous waste container.

-

Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert others by activating the fire alarm if the spill is large or poses a fire hazard.

-

Close the laboratory door to contain vapors.

-

Call emergency services (911) and the institution's environmental health and safety office from a safe location.

-

Provide details about the spilled chemical, quantity, and location.

-

Do not re-enter the area until it has been cleared by safety professionals.

-

Disposal Considerations

All waste containing this compound, including spill cleanup materials and contaminated PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for the disposal of corrosive and flammable chemical waste.

-

Contact your institution's environmental health and safety department for specific disposal procedures.[10]

References

- 1. This compound | C9H21N | CID 119716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, N-isononyl- | C18H39N | CID 168808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isononylamine | 27775-00-4 [chemicalbook.com]

- 5. DIISONONYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. ISONONYLAMINE - Ataman Kimya [atamanchemical.com]

- 10. Isononylamine - Safety Data Sheet [chemicalbook.com]

Potential Derivatives of 7-Methyloctan-1-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyloctan-1-amine, a primary amine with a branched alkyl chain, presents a versatile scaffold for the development of novel therapeutic agents. Its structural features offer opportunities for modulation of lipophilicity, metabolic stability, and target engagement through the synthesis of a diverse array of derivatives. This technical guide explores the potential derivatives of 7-methyloctan-1-amine, including amides, sulfonamides, ureas, carbamates, and imines. For each class of derivative, this document outlines detailed synthetic protocols, potential pharmacological applications, and predicted physicochemical properties. The information is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this chemical space for novel therapeutic interventions.

Introduction to 7-Methyloctan-1-amine

7-Methyloctan-1-amine is a chiral primary amine characterized by an eight-carbon chain with a methyl group at the 7-position. This branched-chain structure can influence the molecule's interaction with biological targets and its pharmacokinetic profile. The primary amine group serves as a key functional handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The inherent lipophilicity of the alkyl chain suggests potential applications in areas where membrane permeability is advantageous.

Potential Derivatives and Their Synthesis

The primary amine functionality of 7-methyloctan-1-amine is amenable to a wide range of chemical transformations. This section details the synthesis of several key classes of derivatives.

Amide Derivatives

Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.[1] The synthesis of N-(7-methyloctyl) amides can be readily achieved through the coupling of 7-methyloctan-1-amine with carboxylic acids, acid chlorides, or anhydrides.[2]

Experimental Protocol: Amide Synthesis via Acid Chloride

A solution of 7-methyloctan-1-amine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane is cooled to 0 °C. The desired acyl chloride (1.1 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[2]

Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities.[3] They can be synthesized by reacting 7-methyloctan-1-amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonamide Synthesis

To a solution of 7-methyloctan-1-amine (1.0 eq) in a solvent such as pyridine or dichloromethane, the desired sulfonyl chloride (1.1 eq) is added at 0 °C. A base like triethylamine or pyridine can be used to scavenge the HCl byproduct.[3] The reaction mixture is stirred at room temperature for 4-24 hours. The workup procedure is similar to that for amide synthesis, involving aqueous washes and purification by chromatography.

Urea Derivatives

Urea derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] The synthesis of N,N'-disubstituted ureas can be achieved by reacting 7-methyloctan-1-amine with an isocyanate.

Experimental Protocol: Urea Synthesis from Isocyanate

7-Methyloctan-1-amine (1.0 eq) is dissolved in an anhydrous solvent like tetrahydrofuran or dichloromethane. The chosen isocyanate (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for 1-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is often pure enough for subsequent use or can be recrystallized for further purification.[6]

Carbamate Derivatives

Carbamates are recognized as important structural motifs in many approved drugs and are often used as prodrugs to enhance stability and bioavailability.[7][8] They can be synthesized from 7-methyloctan-1-amine by reaction with a chloroformate or by a three-component coupling with carbon dioxide and an alkyl halide.[9][10]

Experimental Protocol: Carbamate Synthesis from Chloroformate

7-Methyloctan-1-amine (1.0 eq) and a base such as triethylamine (1.2 eq) are dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0 °C, and the desired chloroformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-8 hours. The workup involves washing with dilute acid and brine, followed by drying and solvent evaporation. The product is then purified by column chromatography.

Imine Derivatives (Schiff Bases)

Imines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone.[11] This reaction is typically acid-catalyzed and reversible.[12]

Experimental Protocol: Imine Synthesis

7-Methyloctan-1-amine (1.0 eq) and an appropriate aldehyde or ketone (1.0 eq) are dissolved in a solvent such as methanol or ethanol. A catalytic amount of a mild acid, like acetic acid, is added.[13] The reaction mixture is stirred at room temperature, and the formation of water can be driven off by azeotropic distillation or the use of a dehydrating agent to shift the equilibrium towards the product. The solvent is then removed, and the crude imine can be used directly or purified.[13]

Predicted Physicochemical and Biological Properties

The derivatization of 7-methyloctan-1-amine is expected to significantly alter its physicochemical and biological properties. The following tables summarize the predicted properties of hypothetical derivatives.

Table 1: Predicted Physicochemical Properties of 7-Methyloctan-1-amine Derivatives

| Derivative Class | R Group | Predicted Molecular Weight ( g/mol ) | Predicted logP | Predicted Polar Surface Area (Ų) |

| Amide | -COCH₃ | 185.32 | 3.5 | 29.1 |

| Amide | -COPh | 247.38 | 4.8 | 29.1 |

| Sulfonamide | -SO₂CH₃ | 221.38 | 3.2 | 54.6 |

| Sulfonamide | -SO₂Ph | 283.44 | 4.5 | 54.6 |

| Urea | -CONH₂ | 186.30 | 3.0 | 55.1 |

| Urea | -CONHPh | 262.42 | 4.6 | 55.1 |

| Carbamate | -COOCH₃ | 201.32 | 3.6 | 38.3 |

| Carbamate | -COOBn | 277.41 | 5.1 | 38.3 |

| Imine | =CHPh | 229.39 | 5.4 | 12.0 |

Table 2: Potential Pharmacological Activities of 7-Methyloctan-1-amine Derivatives

| Derivative Class | Potential Pharmacological Activity | Rationale / Supporting Evidence |

| Amides | Antimicrobial, Anti-inflammatory, Analgesic | Long-chain alkylamides from natural sources exhibit a range of biological activities.[14] |

| Sulfonamides | Antibacterial, Anticonvulsant, Diuretic | The sulfonamide moiety is a well-known pharmacophore in numerous approved drugs. N-alkylation can modulate activity and selectivity.[15] |

| Ureas | Anticancer, Antiviral, Antihypertensive | The urea functional group is a key component in many therapeutic agents.[16] |

| Carbamates | Enzyme Inhibition (e.g., cholinesterase), Prodrugs | Carbamates are structurally versatile and can act as stable mimics of peptide bonds.[8][17] |

| Imines | Antimicrobial, Anticancer | Schiff bases are known to possess a broad spectrum of biological activities. |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general synthetic pathways for the potential derivatives of 7-methyloctan-1-amine and a typical experimental workflow.

Caption: General synthetic routes to potential derivatives of 7-methyloctan-1-amine.

Caption: A typical experimental workflow for the synthesis and purification of derivatives.

Conclusion

7-Methyloctan-1-amine represents a promising starting point for the development of new chemical entities with potential therapeutic applications. The synthetic accessibility of a wide range of derivatives, including amides, sulfonamides, ureas, carbamates, and imines, provides a rich chemical space for exploration. This guide offers a foundational framework for researchers to design and synthesize novel derivatives of 7-methyloctan-1-amine and to investigate their potential as drug candidates. Further studies are warranted to synthesize and evaluate the biological activities of these potential derivatives to unlock their full therapeutic potential.

References

- 1. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 13. youtube.com [youtube.com]

- 14. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties of Branched Nonylamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological activities of branched nonylamine isomers. The information is curated to facilitate research and development in fields where these compounds show significant potential.

Physicochemical Properties of Nonylamine Isomers

The isomeric form of nonylamine significantly influences its physical and chemical characteristics. Branching in the carbon chain generally lowers the boiling point compared to the linear isomer, 1-nonylamine, due to a reduction in the effective surface area for intermolecular van der Waals interactions. The position of the amino group and the degree of branching also affect properties such as density, refractive index, and solubility.

Table 1: Physicochemical Properties of Primary Nonylamine Isomers

| Isomer | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Nonylamine | C₉H₂₁N | 143.27 | 201[1] | 0.782[2] | 1.433[2] |

| (R)-2-Aminononane | C₉H₂₁N | 143.27 | 191[3] | 0.79[3] | 1.4271[3] |

| (S)-2-Aminononane | C₉H₂₁N | 143.27 | 191 | 0.782[4] | 1.427[4] |

Table 2: Physicochemical Properties of Secondary Nonylamine Isomers

| Isomer | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N-Methyl-octylamine | C₉H₂₁N | 143.27 | - |

| N-Ethyl-heptylamine | C₉H₂₁N | 143.27 | 186.74 (est.)[5] |

| N-Propyl-hexylamine | C₉H₂₁N | 143.27 | - |

| N-Butyl-pentylamine | C₉H₂₁N | 143.27 | - |

Note: Specific experimental data for boiling points of many secondary branched isomers are limited in the available search results. The value for N-Ethyl-heptylamine is an estimate.

Table 3: Physicochemical Properties of Tertiary Nonylamine Isomers

| Isomer | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N,N-Dimethylheptylamine | C₉H₂₁N | 143.27 | - |

| Tripropylamine | C₉H₂₁N | 143.27 | - |

Experimental Protocols

The synthesis and separation of nonylamine isomers require specific methodologies to achieve desired purity and yield.

Synthesis of Branched Nonylamine Isomers

Several synthetic routes can be employed for the preparation of branched nonylamines. The choice of method depends on the desired isomer and the available starting materials.

General Protocol for Reductive Amination of Ketones to Primary Amines (e.g., 2-Aminononane):

This method involves the reaction of a ketone with ammonia to form an imine, which is then reduced to the corresponding primary amine.

-

Step 1: Imine Formation. A ketone (e.g., 2-nonanone) is reacted with a source of ammonia, such as ammonia gas or a solution of ammonia in an alcohol, often in the presence of a dehydrating agent or under conditions that remove water to drive the equilibrium towards the imine.

-

Step 2: Reduction. The formed imine is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium).

-

Work-up. The reaction mixture is typically worked up by quenching the excess reducing agent, followed by extraction and purification of the amine product, often by distillation or chromatography.

Synthesis of Secondary and Tertiary Amines:

Branched secondary and tertiary amines can be synthesized through various methods including N-alkylation of primary or secondary amines, or more advanced multicomponent reactions. A recently developed method for the synthesis of α-branched secondary alkylamines involves a visible-light-mediated carbonyl alkylative amination, which couples a primary amine, an aldehyde, and an alkyl iodide[6][7][8][9]. Similarly, a general method for tertiary amine synthesis utilizes a visible-light-facilitated carbonyl alkylative amination[10]. Zinc-mediated carbonyl alkylative amination offers a robust alternative for synthesizing α-branched amines[11][12].

Separation of Nonylamine Isomers

The separation of a mixture of nonylamine isomers can be challenging due to their similar physicochemical properties. Chromatographic techniques are often employed.

Protocol for Gas Chromatography (GC) Separation:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of all isomers.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention times will vary depending on the boiling point and polarity of the isomers. Generally, more branched isomers with lower boiling points will elute earlier.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of nonylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a primary amine will show a characteristic broad singlet for the -NH₂ protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen are typically in the range of 2.5-3.0 ppm. The splitting patterns of the alkyl chain protons provide information about the branching.

-